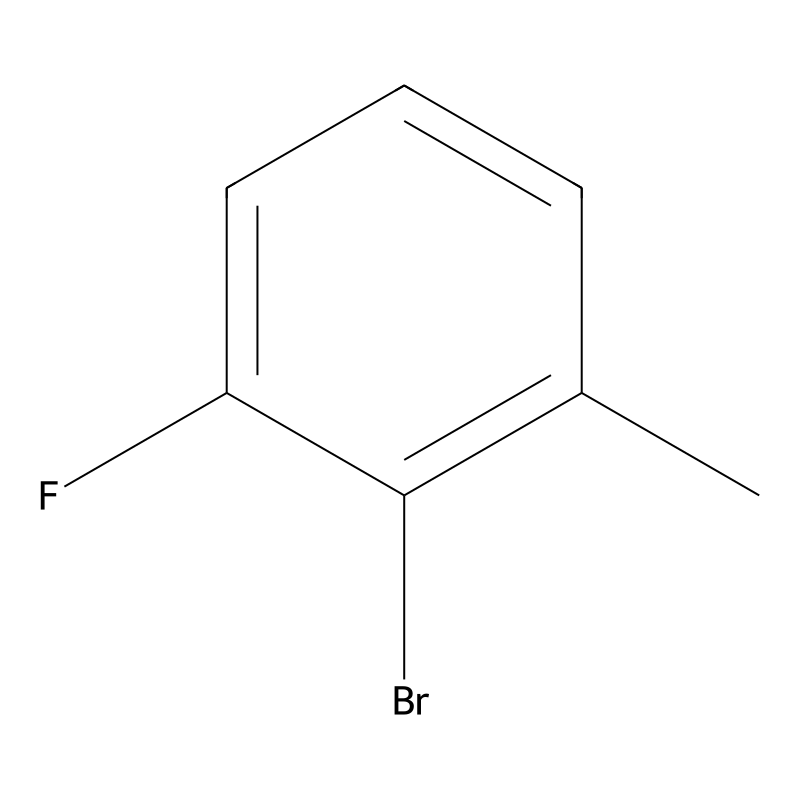2-Bromo-3-fluorotoluene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
2-Bromo-3-fluorotoluene serves as a valuable intermediate in organic synthesis. Its unique chemical properties allow it to participate in various reactions to generate diverse complex molecules. For example, it can undergo nucleophilic substitution reactions to introduce new functional groups, enabling the creation of pharmaceuticals, agrochemicals, and dyestuffs [].
Medicinal Chemistry:
The presence of both bromine and fluorine in 2-Bromo-3-fluorotoluene makes it an attractive candidate for drug discovery. These atoms can influence the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion within the body. This characteristic allows researchers to explore its potential as a building block for novel therapeutic agents [].
2-Bromo-3-fluorotoluene is an organic compound with the molecular formula C7H6BrF. It is characterized by the presence of a bromine atom and a fluorine atom attached to a toluene backbone. This compound is significant in organic chemistry as it serves as an important intermediate in various chemical syntheses, particularly in the fields of pharmaceuticals, agrochemicals, and dye production . Its structure consists of a benzene ring with a methyl group (from toluene) and halogen substituents, making it a member of the halogenated aromatic hydrocarbons.
2-BFT is likely to share similar hazards associated with other halotoluenes. Specific data for 2-BFT might be limited, but here's general information to be aware of:
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under basic conditions, facilitating the introduction of various functional groups.
- Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic ring, directing electrophiles to ortho and para positions relative to itself during substitution reactions.
- Cross-Coupling Reactions: It can engage in cross-coupling reactions, such as Suzuki or Heck reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .
Several methods exist for synthesizing 2-bromo-3-fluorotoluene:
- Halogenation of Toluene Derivatives: This method involves the bromination and fluorination of toluene derivatives using reagents like bromine and fluorine gas or their equivalents under controlled conditions.
- Reaction with Hydrogen Bromide: An effective approach includes reacting 3-fluorotoluene with hydrogen bromide in the presence of catalysts such as antimony fluoride at elevated temperatures .
- Direct Halogen Exchange: Another method may involve exchanging halogens in similar compounds under specific conditions to yield 2-bromo-3-fluorotoluene.
2-Bromo-3-fluorotoluene has diverse applications across various industries:
- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
- Agrochemicals: Utilized in developing herbicides and pesticides due to its reactivity with various functional groups.
- Dyes and Pigments: Acts as a precursor for synthesizing dyes owing to its ability to undergo further chemical modifications .
Several compounds share structural similarities with 2-bromo-3-fluorotoluene. Here are some notable examples:
Uniqueness
The uniqueness of 2-bromo-3-fluorotoluene lies in its specific arrangement of substituents on the aromatic ring, which influences its reactivity profile and potential applications compared to its isomers. This compound's distinct combination of bromine and fluorine makes it particularly valuable in targeted synthetic pathways within organic chemistry.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








